molecular formula C6H14Cl2N4 B1392974 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride CAS No. 1242338-85-7

1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride

Cat. No. B1392974
M. Wt: 213.11 g/mol
InChI Key: WLLUXZBUCTYOOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride is C6H14Cl2N4 . The average mass is 213.108 Da and the mono isotopic mass is 212.059555 Da .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis : Pyrazole derivatives, including those structurally related to 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride, are synthesized regioselectively, as demonstrated in the synthesis of ethyl 1H-pyrazole-5-carboxylates and 1H-pyrazole-3,4-dicarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate (Hanzlowsky et al., 2003).

  • Corrosion Inhibition : Certain pyrazole derivatives serve as corrosion inhibitors for steel in hydrochloric acid, reducing corrosion rates significantly, which can be relevant for industrial applications (Herrag et al., 2007).

  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate provide insights into intermolecular interactions and stability, which are critical for understanding the properties of related pyrazole compounds (Naveen et al., 2021).

Applications in Material Science and Chemistry

  • Corrosion Inhibition Properties : Pyrazole derivatives, including compounds structurally similar to 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride, have been identified as potential corrosion inhibitors, particularly in the protection of steel in acidic environments (Sayed et al., 2018).

  • Antimicrobial and Antifungal Activity : Some pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, which suggests potential applications in pharmaceuticals and as preservatives (Govindaraju et al., 2012).

  • Catalysis : Pyrazole compounds have been used as ligands in palladium-catalyzed asymmetric allylic amination, indicating their potential in catalyzing chemical reactions (Togni et al., 1996).

properties

IUPAC Name

1-ethyl-5-methylpyrazole-3,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-3-10-4(2)5(7)6(8)9-10;;/h3,7H2,1-2H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLUXZBUCTYOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)N)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride
Reactant of Route 2
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride
Reactant of Route 3
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride
Reactant of Route 4
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride
Reactant of Route 5
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride
Reactant of Route 6
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride

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